Cyclooct-3-ene-1-carbonitrile
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Overview
Description
Cyclooct-3-ene-1-carbonitrile is an organic compound with the molecular formula C9H13N It features a cyclooctene ring with a nitrile group attached at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-3-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclooctene followed by a nucleophilic substitution reaction with sodium cyanide. The reaction typically proceeds under mild conditions, with the use of solvents like dichloromethane and pyridine .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclooct-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooct-3-ene-1-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield cyclooct-3-ene-1-amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in the presence of a suitable solvent like dichloromethane.
Major Products:
Oxidation: Cyclooct-3-ene-1-carboxylic acid.
Reduction: Cyclooct-3-ene-1-amine.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclooct-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooct-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Cyclooctatetraene: An unsaturated derivative of cyclooctane with four double bonds.
Cyclooctane: A saturated hydrocarbon with a similar ring structure but without the nitrile group.
Comparison: Unlike cyclooctatetraene, which is known for its aromaticity, cyclooct-3-ene-1-carbonitrile does not exhibit aromatic properties but offers versatility in chemical synthesis and applications .
Properties
CAS No. |
183442-14-0 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
cyclooct-3-ene-1-carbonitrile |
InChI |
InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h2,4,9H,1,3,5-7H2 |
InChI Key |
UITXDFKVMVTTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC=CC1)C#N |
Origin of Product |
United States |
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